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molecular formula C9H10O2 B1311381 1-Hydroxy-3-phenylpropan-2-one CAS No. 4982-08-5

1-Hydroxy-3-phenylpropan-2-one

Cat. No. B1311381
M. Wt: 150.17 g/mol
InChI Key: QLCZRWKIQPLYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271008B1

Procedure details

9.5 ml of 0.1 M citric acid and 40.5 ml of 0.1 M tri-sodium citrate were diluted to 100 ml to give a pH 6 citrate buffer solution. (Ref.: Buffers for pH and Metal Ion Control, D. D. Perrin and B. Dempsey, Publ. John Wiley and Sons, pg 103). Petroleum spirit (40 ml), ethanol (0.5 ml), the pH 6 citrate buffer (5 ml) and sodium pyruvate (2.5 g, 23 mmol) were stirred at room temperature for 1 h. Benzaldehyde (127 mg, 1.2 mmol) and baker's yeast (5 g) were then added and the reaction stirred at 5° C. for 24 h. The mixture was then filtered and yeast washed with diethyl ether. After removal of the solvent in vacuo the product was purified by flash distillation (200° C./1 mm) to give phenylacetylcarbinol (44 mg, 24%). The GC of the product showed pure PAC (11.88 min.). Chiral GC showed a ratio of 97.5:2.5, 95% ee.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Petroleum spirit
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
sodium pyruvate
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
127 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C@H](C=O)CCSC.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[C:22]([O-:27])(=O)[C:23]([CH3:25])=[O:24].[Na+].C(=O)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C(O)C>[C:30]1([CH2:25][C:23]([CH2:22][OH:27])=[O:24])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C=O
Step Two
Name
Petroleum spirit
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
Name
sodium pyruvate
Quantity
2.5 g
Type
reactant
Smiles
C(C(=O)C)(=O)[O-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
127 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 5° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
yeast washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo the product
DISTILLATION
Type
DISTILLATION
Details
was purified by flash distillation (200° C./1 mm)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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